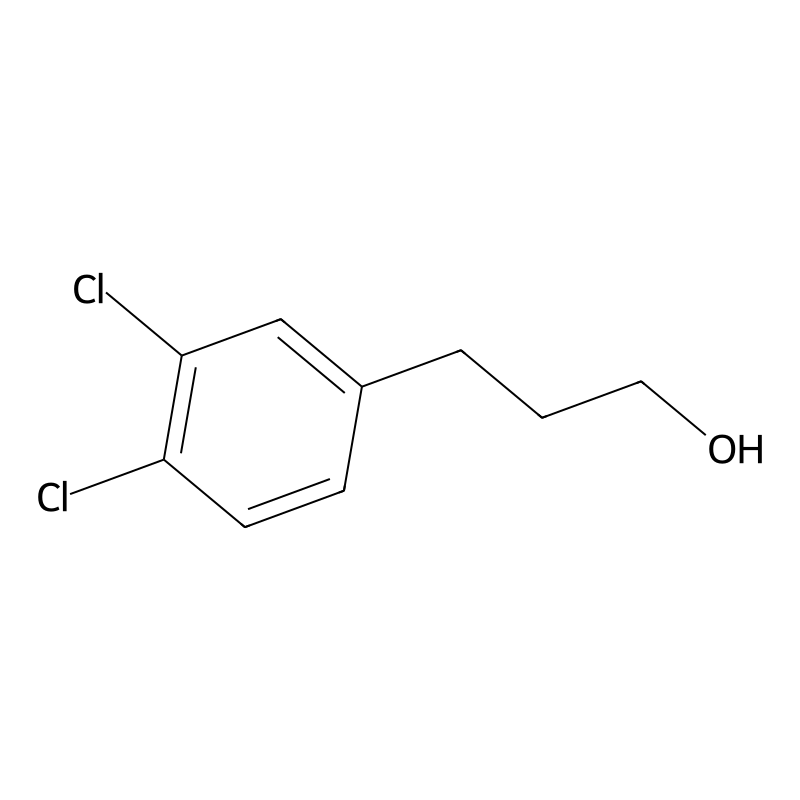

3-(3,4-Dichlorophenyl)propan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(3,4-Dichlorophenyl)propan-1-ol is a chemical compound characterized by its molecular formula C9H10Cl2O and a molecular weight of 205.08 g/mol. This compound features a propanol structure with a dichlorophenyl group, making it a member of the alcohol family. It is typically a colorless to light yellow liquid with a melting point of 34-38°C and a boiling point of 234-236°C. The compound is slightly soluble in water but highly soluble in organic solvents like ether and acetone .

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

- Reduction: The compound can be reduced to yield various alcohol derivatives.

- Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

This compound exhibits various biological activities, including:

- Antifungal Properties: Demonstrated effectiveness against certain fungal strains.

- Antimicrobial Activity: Inhibitory effects on bacterial growth.

- Anticancer Effects: Potential in cancer treatment through modulation of cellular pathways.

- Anti-inflammatory and Antioxidant Effects: Shown to reduce inflammation and oxidative stress in various studies .

The synthesis of 3-(3,4-Dichlorophenyl)propan-1-ol can be achieved through several methods:

- Asymmetric Reduction: This involves the reduction of 3-(3,4-dichlorophenyl)propan-1-one using chiral catalysts such as binap.

- Friedel-Crafts Acylation: Utilizing acylation reactions to introduce the dichlorophenyl group.

- Reductive Amination: A method that combines amine and carbonyl compounds under reducing conditions to yield the desired alcohol .

3-(3,4-Dichlorophenyl)propan-1-ol has applications in various fields:

- Pharmaceuticals: Potential use as an active ingredient in drug formulations due to its biological activities.

- Chemical Research: Utilized as an intermediate in the synthesis of more complex organic compounds.

- Agricultural Chemicals: Investigated for possible use in agrochemicals due to its antimicrobial properties .

Research indicates that 3-(3,4-Dichlorophenyl)propan-1-ol interacts with specific molecular targets, influencing biological pathways. The presence of hydroxyl and amino groups allows for hydrogen bonding with enzymes and receptors, enhancing its biological activity. Its dichlorophenyl structure may improve binding affinity, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 3-(3,4-Dichlorophenyl)propan-1-ol. Here are some notable examples:

| Compound Name | Molecular Formula | Similarity Index |

|---|---|---|

| 3-(4-Chlorophenyl)propan-1-ol | C9H11ClO | 0.94 |

| 2-(2,5-Dichlorophenyl)ethan-1-ol | C9H10Cl2O | 0.84 |

| 1-(4-Chlorophenyl)-2-methylpropan-2-ol | C10H13ClO | 0.86 |

| 3-(3,4-Dichlorophenoxy)propan-1-ol | C9H10Cl2O2 | 0.89 |

These compounds exhibit varying degrees of biological activity and chemical reactivity but differ primarily in their functional groups or additional substituents, which influence their unique properties and applications .